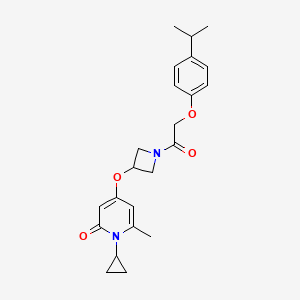

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-15(2)17-4-8-19(9-5-17)28-14-23(27)24-12-21(13-24)29-20-10-16(3)25(18-6-7-18)22(26)11-20/h4-5,8-11,15,18,21H,6-7,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEOAOTYANYCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)COC4=CC=C(C=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Critical Parameters :

- Temperature : Excess heat can degrade sensitive intermediates (e.g., azetidine rings).

- Reagent Purity : Impurities in acetylating agents may lead to off-target products.

- Workup Protocols : Aqueous extraction vs. column chromatography for isolating intermediates .

Advanced Question: How can synthetic yields be optimized while minimizing stereochemical impurities?

Methodological Answer:

Yield optimization requires a combination of Design of Experiments (DoE) and catalyst screening :

- DoE : Vary parameters like solvent polarity (e.g., switch from THF to acetonitrile), reaction time, and stoichiometry to identify optimal conditions .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for coupling steps) or enzymatic catalysts (e.g., lipases for enantioselective acetylation) can enhance regioselectivity .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during azetidine functionalization. Monitor enantiomeric excess via chiral HPLC .

Data Analysis : Compare NMR and LC-MS profiles of batches to correlate impurities with reaction conditions .

Basic Question: Which spectroscopic and computational methods are recommended for confirming the 3D conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

- NMR Spectroscopy : NOESY or ROESY experiments to assess spatial proximity of protons (e.g., cyclopropyl vs. azetidine groups) .

- DFT Calculations : Predict lowest-energy conformers and compare with experimental data (e.g., IR vibrational modes) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles :

- Assay Replication : Repeat in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4 buffer, 37°C) .

- Impurity Profiling : Use HPLC-MS to quantify side products (>95% purity threshold). Compare bioactivity of purified vs. crude batches .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinases vs. off-target receptors) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic solvents with vermiculite .

- Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents .

Advanced Question: What strategies are effective for studying the compound’s interaction with membrane-bound receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to measure binding kinetics (ka/kd) in real time .

- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify binding pockets .

- Mutagenesis : Introduce point mutations in receptor domains (e.g., extracellular loops) to assess binding affinity shifts .

Basic Question: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor [M+H]+ ions .

- Calibration Standards : Prepare in matched matrices (e.g., plasma or liver homogenate) to account for matrix effects .

- Validation Parameters : Assess linearity (R² > 0.99), LOD (≤1 ng/mL), and recovery (>85%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.